REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([O:8][CH3:9])[CH:7]=1.OS(O)(=O)=O.N([O-])=O.[Na+].NC(N)=O.[I-:24].[K+]>O>[I:24][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([O:8][CH3:9])[CH:7]=1 |f:2.3,5.6|
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Name
|
|
Quantity
|
8.05 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)OC)C
|
Name
|
|
Quantity
|
244 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
19.48 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
122 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
STIRRING
|
Details
|
was stirred 30 minutes at 0° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The pale yellow solution was transferred to a dropping funnel
|
Type
|
STIRRING
|
Details
|
The solution was stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with diethyl ether (3×300 mL)
|
Type
|
WASH
|
Details
|
washed with 1M Na2S2O3 (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=C(C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |